molecular formula C28H40O10 B100617 Dibenzo-30-crown-10 CAS No. 17455-25-3

Dibenzo-30-crown-10

Cat. No. B100617
CAS RN: 17455-25-3
M. Wt: 536.6 g/mol
InChI Key: MXCSCGGRLMRZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dibenzo-30-crown-10” is a chemical compound with the empirical formula C28H40O10 . Its systematic name is 2,3,17,18-Dibenzo-1,4,7,10,13,16,19,22,25,28-decaoxacyclotriaconta-2,17-diene . It has a molecular weight of 536.61 .


Synthesis Analysis

The synthesis of cis-Dibenzo-30-crown-10 (cis-DB30C10) diester and trans-Dibenzo-30-crown-10 (trans-DB30C10) diester was achieved regioselectively with reasonable yields . These two isomers were further reduced to cis-Dibenzo-30-crown-10 diol (1) and trans-DB30C10 diol (2), respectively .


Molecular Structure Analysis

The Dy(III) ion coordination geometry approximates a square antiprism, involving two water oxygens and three dibenzo-30-crown-10 oxygen atoms and three isthiocyanate nitrogens .

Scientific Research Applications

Platinum Recovery

Dibenzo-30-crown-10: has been utilized in the recovery of Platinum (IV) from waste solutions. This process involves the adsorption of platinum onto a material functionalized with Dibenzo-30-crown-10 ether, such as Amberlite XAD7 resin. The ether’s ability to bind metallic ions makes it an effective extractant, leading to a simple, efficient, and economical method for platinum recovery. The adsorbent material is characterized by various techniques including EDX, SEM, FTIR , and BET surface area analysis . The adsorption process is optimized using factorial design analysis to ensure the best recovery rate .

Ruthenium Adsorption

Another application is the highly efficient recovery of Ruthenium from aqueous solutions. Dibenzo-30-crown-10 doped chitosan has been developed as an adsorbent material for this purpose. Chitosan’s modification with the ether enhances its adsorptive efficiency due to the presence of hydroxyl-, carboxyl-, and nitrogen-containing groups. The material’s adsorptive capacity and kinetics are thoroughly studied, confirming its effectiveness in ruthenium recovery .

Wastewater Treatment

In the field of environmental science , Dibenzo-30-crown-10 is used in wastewater treatment. Its selective hosting capabilities allow it to bind and remove contaminants from wastewater, making it a valuable component in the treatment process. This application leverages the compound’s ability to form complexes with various ions present in wastewater .

Catalysis

Dibenzo-30-crown-10 finds use in switchable catalysis . It acts as a host molecule that can selectively bind to certain substrates, thereby influencing the rate and outcome of chemical reactions. This property is particularly useful in creating catalysts that can be switched ‘on’ or ‘off’ depending on the presence of certain ions .

Therapeutic Agents

The compound’s complexation abilities extend to the medical field, where it is explored as a potential therapeutic agent . Its ability to bind specific ions can be harnessed to transport therapeutic agents to targeted areas in the body or to create drug delivery systems that release medication in response to specific stimuli .

Sensory Applications

Lastly, Dibenzo-30-crown-10 is used in the development of sensors . These sensors can detect the presence of certain ions or molecules, making the compound an integral part of the sensing mechanism. Its selectivity and binding properties are key to the functionality of these sensors .

Safety And Hazards

Dibenzo-30-crown-10 causes serious eye irritation and skin irritation . In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

properties

IUPAC Name

2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(38),15,17,19,34,36-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCSCGGRLMRZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOCCOCCOCCOC3=CC=CC=C3OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169851
Record name Dibenzo-30-crown-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo-30-crown-10

CAS RN

17455-25-3
Record name Dibenzo-30-crown-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo-30-crown-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo-30-crown 10-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo-30-crown-10
Reactant of Route 2
Reactant of Route 2
Dibenzo-30-crown-10
Reactant of Route 3
Reactant of Route 3
Dibenzo-30-crown-10
Reactant of Route 4
Reactant of Route 4
Dibenzo-30-crown-10
Reactant of Route 5
Reactant of Route 5
Dibenzo-30-crown-10
Reactant of Route 6
Dibenzo-30-crown-10

Citations

For This Compound
1,110
Citations
M Shamsipur, AI Popov - Journal of the American Chemical …, 1979 - ACS Publications
… Dibenzo-30-crown-10 was originally obtained through the … complex of the sodium ion with the dibenzo-30-crown-10. On … sodium tetraphenylborate and dibenzo-30-crown-10 have been …
Number of citations: 168 pubs.acs.org
S Katsuta, Y Ito, Y Kudo, Y Takeda - Inorganica chimica acta, 2005 - Elsevier
… Stability constants (K ML ) for the 1:1 complexes of dibenzo-30-crown-10 with alkali metal ions have been determined at 25 C in nitromethane and water. Transfer activity coefficients of …
Number of citations: 13 www.sciencedirect.com
RR Julian, M Akin, JA May, BM Stoltz… - International Journal of …, 2002 - Elsevier
… The protonated, alkyl-guanidinium side chain of arginine forms a stable noncovalently bound complex with dibenzo-30-crown-10 (DB30C10) in the gas phase. This gas phase adduct is …
Number of citations: 43 www.sciencedirect.com
MA Bush, MR Truter - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… FIGURE 1 Dibenzo-30-crown-10 showing the designations of the atoms. The Roman superscript I denotes relation by a crystallographic element of symmetry. (In the drawing the …
Number of citations: 139 pubs.rsc.org
HR Wessels, C Slebodnick… - Journal of the American …, 2018 - ACS Publications
… dibenzo-30-crown-10/viologen binding motif. To the best of our knowledge, these are the first rotaxanes formed from dibenzo-30-crown-10 … first time that dibenzo-30-crown-10 does form …
Number of citations: 32 pubs.acs.org
C He, Z Shi, Q Zhou, S Li, N Li… - The Journal of organic …, 2008 - ACS Publications
… systems based on the recognition motif of dibenzo-30-crown-10 (DB30C10) to metal cations … (14) Herein, we report syntheses of cis- and trans-dibenzo-30-crown-10 derivatives via …
Number of citations: 43 pubs.acs.org
R Frański, G Schroeder, B Gierczyk… - International Journal of …, 2007 - Elsevier
… Inclusion complexes between protonated guanidinium moiety and a large crown ether, dibenzo-30-crown-10, have been studied by electrospray ionization mass spectrometry (ESI-MS). …
Number of citations: 10 www.sciencedirect.com
PDJ Grootenhuis, PA Kollman - Journal of the American Chemical …, 1989 - ACS Publications
… In the case of the rather weak association of two methanol molecules to the dibenzo30-crown-10 complexes, a positional harmonic constraint of 5.0 kcal mol"1 was applied to the carbon …
Number of citations: 144 pubs.acs.org
JD Owen, MR Truter, JN Wingfield - Acta Crystallographica Section C …, 1984 - scripts.iucr.org
… The conditions required to obtain reproducibly the anhydrous and monohydrate forms of dibenzo-30-crown-10-potassium thiocyanate (1"1) complex have been established. The crystal …
Number of citations: 17 scripts.iucr.org
P Agnihotri, E Suresh, B Ganguly, P Paul, PK Ghosh - Polyhedron, 2005 - Elsevier
… Dibenzo-30-crown-10 (DB30C10) has been used for the extraction of potassium ion into organic solution (CH 2 Cl 2 ) from aqueous potassium picrate generated from the in situ …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.